
2,2'-Bis(bromomethyl)-3,3'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(bromomethyl)-3,3’-bithiophene is an organobromine compound that features two bromomethyl groups attached to a bithiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis(bromomethyl)-3,3’-bithiophene typically involves the bromination of 3,3’-bithiophene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 2,2’-positions of the bithiophene ring.
Industrial Production Methods: While specific industrial production methods for 2,2’-Bis(bromomethyl)-3,3’-bithiophene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bis(bromomethyl)-3,3’-bithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert the bromomethyl groups to methyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Methyl-substituted bithiophenes.
Scientific Research Applications
2,2’-Bis(bromomethyl)-3,3’-bithiophene has a wide range of applications in scientific research:
Organic Electronics: It is used in the synthesis of semiconducting polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Material Science: The compound is utilized in the development of novel materials with unique electronic properties.
Chemical Sensors: Its derivatives are explored for use in chemical sensors due to their ability to interact with various analytes.
Biological Studies:
Mechanism of Action
The mechanism of action of 2,2’-Bis(bromomethyl)-3,3’-bithiophene in its applications primarily involves its ability to participate in electron transfer processes. The bromomethyl groups can act as leaving groups in substitution reactions, facilitating the formation of new bonds. In electronic applications, the bithiophene core contributes to the conjugated system, allowing for efficient charge transport.
Comparison with Similar Compounds
- 2,2’-Bis(bromomethyl)-1,1’-biphenyl
- 2,2’-Bis(bromomethyl)-1,3-propanediol
- 2,6-Bis(bromomethyl)naphthalene
Comparison:
- 2,2’-Bis(bromomethyl)-3,3’-bithiophene vs. 2,2’-Bis(bromomethyl)-1,1’-biphenyl: Both compounds have bromomethyl groups, but the bithiophene core provides better electronic properties for semiconducting applications.
- 2,2’-Bis(bromomethyl)-3,3’-bithiophene vs. 2,2’-Bis(bromomethyl)-1,3-propanediol: The latter is more commonly used as a flame retardant, whereas the former is preferred in electronic applications.
- 2,2’-Bis(bromomethyl)-3,3’-bithiophene vs. 2,6-Bis(bromomethyl)naphthalene: The naphthalene derivative has a different aromatic system, which affects its electronic properties and reactivity.
Properties
CAS No. |
63286-54-4 |
|---|---|
Molecular Formula |
C10H8Br2S2 |
Molecular Weight |
352.1 g/mol |
IUPAC Name |
2-(bromomethyl)-3-[2-(bromomethyl)thiophen-3-yl]thiophene |
InChI |
InChI=1S/C10H8Br2S2/c11-5-9-7(1-3-13-9)8-2-4-14-10(8)6-12/h1-4H,5-6H2 |
InChI Key |
KBSUPFKEVYJRMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C2=C(SC=C2)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512496.png)
![2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate](/img/structure/B14512497.png)
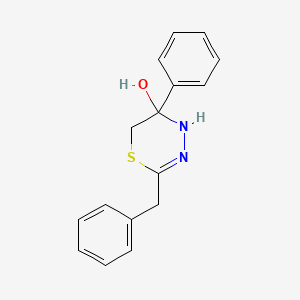


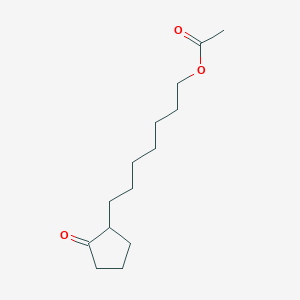
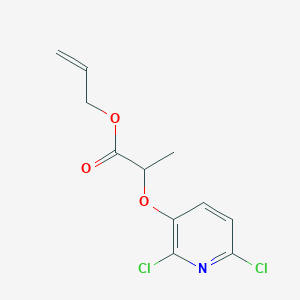

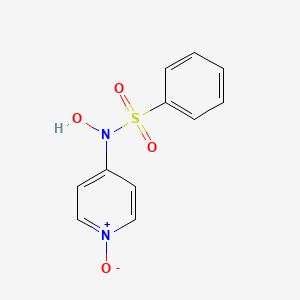
![3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]](/img/structure/B14512524.png)
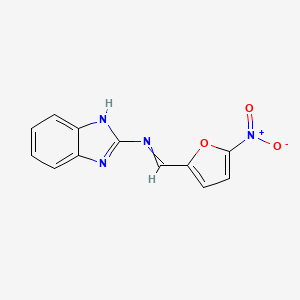
![[Ethyl(methyl)amino]acetonitrile](/img/structure/B14512536.png)

![2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione](/img/structure/B14512562.png)
